Cas no 69173-71-3 (17-Hydroxy Capsaicin)

17-Hydroxy Capsaicin is a capsaicinoid derivative characterized by the addition of a hydroxyl group at the 17th position of its alkyl side chain. This structural modification enhances its polarity and potential bioavailability compared to capsaicin. It exhibits similar bioactivity, including interaction with TRPV1 receptors, but with altered pharmacokinetic properties due to its increased hydrophilicity. The compound is of interest in pharmacological and biochemical research for studying pain modulation, thermoregulation, and inflammation. Its improved solubility profile may facilitate formulation development for experimental applications. Analytical standards of 17-Hydroxy Capsaicin are utilized in chromatographic methods to quantify capsaicinoid metabolites in complex matrices.
17-Hydroxy Capsaicin structure
17-Hydroxy Capsaicin structure
Product Name:17-Hydroxy Capsaicin
CAS No:69173-71-3
MF:C18H27NO4
MW:321.411285638809
CID:1003978
PubChem ID:21581804
Update Time:2025-05-26

17-Hydroxy Capsaicin Chemical and Physical Properties

Names and Identifiers

    • 17-Hydroxy Capsaicin
    • (E)-9-hydroxy-N-[(4-hydroxy-3-methoxyphenyl)methyl]-8-methylnon-6-enamide
    • O-Hydroxycapsaicin
    • (6E)-9-Hydroxy-N-((4-hydroxy-3-methoxyphenyl)methyl)-8-methyl-6-nonenamide
    • .OMEGA.-HYDROXYCAPSAICIN
    • omega-Hydroxycapsaicin
    • 6-Nonenamide, 9-hydroxy-N-((4-hydroxy-3-methoxyphenyl)methyl)-8-methyl-, (6E)-
    • 69173-71-3
    • 6-Nonenamide, 9-hydroxy-N-((4-hydroxy-3-methoxyphenyl)methyl)-8-methyl-, (E)-
    • DTXSID40616088
    • UNII-D9NWV4Z8X8
    • 17-Hydroxy-capsaicin
    • (6E)-9-Hydroxy-N-[(4-hydroxy-3-methoxyphenyl)methyl]-8-methylnon-6-enamide
    • D9NWV4Z8X8
    • Inchi: 1S/C18H27NO4/c1-14(13-20)7-5-3-4-6-8-18(22)19-12-15-9-10-16(21)17(11-15)23-2/h5,7,9-11,14,20-21H,3-4,6,8,12-13H2,1-2H3,(H,19,22)/b7-5+
    • InChI Key: OCVIWAFGWPJVGZ-FNORWQNLSA-N
    • SMILES: OCC(C)/C=C/CCCCC(NCC1C=CC(=C(C=1)OC)O)=O

Computed Properties

  • Exact Mass: 321.19400
  • Monoisotopic Mass: 321.19400834g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 23
  • Rotatable Bond Count: 10
  • Complexity: 359
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.739
  • Topological Polar Surface Area: 78.8Ų

Experimental Properties

  • PSA: 82.28000
  • LogP: 3.60230

17-Hydroxy Capsaicin Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
H825030-10mg
17-Hydroxy Capsaicin
69173-71-3
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$1378.00 2023-05-18
TRC
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$ 7650.00 2022-06-02
TRC
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$173.00 2023-05-18
TRC
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$798.00 2023-05-18
SHENG KE LU SI SHENG WU JI SHU
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TRC
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Additional information on 17-Hydroxy Capsaicin

17-Hydroxy Capsaicin: Chemical Profile and Recent Research Applications

The compound with the CAS number 69173-71-3, known as 17-Hydroxy Capsaicin, is a derivative of capsaicin, the well-known active component in chili peppers. This molecule has garnered significant attention in the field of pharmaceuticals and biochemistry due to its unique chemical structure and promising biological activities. The hydroxyl group at the 17th position introduces additional reactive sites, making it a versatile scaffold for further chemical modifications and biological investigations.

structurally, 17-Hydroxy Capsaicin belongs to the class of vanilloids, which are characterized by a phenolic ring system connected to an amine group. This structural motif is responsible for its interaction with various biological targets, including vanilloid receptors (VRs) such as VR1 and VR2. These receptors are widely expressed in sensory neurons, contributing to pain perception, temperature sensitivity, and inflammatory responses. The presence of the hydroxyl group enhances the compound's solubility and reactivity, facilitating its use in drug design and development.

Recent studies have highlighted the potential of 17-Hydroxy Capsaicin as an anti-inflammatory agent. In preclinical models, it has demonstrated significant inhibitory effects on key pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. These findings are particularly intriguing given the growing recognition of inflammation as a central mechanism in various chronic diseases, including arthritis, cardiovascular disorders, and neurodegenerative conditions. The molecular mechanisms underlying its anti-inflammatory actions involve modulation of nuclear factor kappa B (NF-κB) signaling pathways, which are critical regulators of inflammatory gene expression.

Beyond its anti-inflammatory properties, 17-Hydroxy Capsaicin has shown promise in pain management research. Capsaicinoids, including this derivative, are known to interact with TRPV1 receptors—ion channels that play a pivotal role in transmitting pain signals from peripheral nerves to the central nervous system. By modulating TRPV1 activity, 17-Hydroxy Capsaicin may offer a novel approach to alleviating chronic pain conditions such as neuropathic pain and fibromyalgia. Furthermore, its ability to cross the blood-brain barrier suggests potential therapeutic applications in central nervous system disorders.

The compound's unique chemical properties also make it an attractive candidate for drug discovery initiatives. The hydroxyl group at position 17 provides a handle for further functionalization through esterification, sulfation, or glycosylation—a strategy that could enhance its pharmacokinetic profile or target specificity. Researchers have explored derivatives of 17-Hydroxy Capsaicin with improved solubility and bioavailability, demonstrating its versatility as a pharmacological scaffold.

In vitro studies have revealed additional biological activities of 17-Hydroxy Capsaicin beyond inflammation and pain modulation. For instance, it has exhibited antioxidant properties by scavenging reactive oxygen species (ROS) and inhibiting lipid peroxidation processes. These effects are relevant in contexts where oxidative stress contributes to cellular damage and disease progression. Moreover, preliminary data suggest potential roles in modulating metabolic pathways associated with obesity and type 2 diabetes mellitus.

The synthesis of 17-Hydroxy Capsaicin presents both challenges and opportunities for chemists. While capsaicin itself is readily available from natural sources or synthesized via multi-step organic transformations, introducing the hydroxyl group at the correct position requires precise control over reaction conditions and reagent selection. Advances in synthetic methodologies have enabled more efficient routes to this compound, including catalytic hydrogenation and enzymatic hydroxylation techniques that improve yield and purity.

As research continues to uncover new therapeutic applications for 17-Hydroxy Capsaicin derivatives, regulatory considerations become increasingly important. Ensuring compliance with Good Manufacturing Practices (GMP) is essential for translating preclinical findings into clinical trials and eventual market approval. Collaborative efforts between academic researchers and pharmaceutical companies are necessary to streamline development pipelines while maintaining rigorous safety standards.

The future directions for 17-Hydroxy Capsaicin research appear promising but multifaceted. Investigating its interactions with additional biological targets beyond TRPV1 could uncover novel therapeutic modalities—such as neuroprotective or cardioprotective effects—that warrant further exploration through both computational modeling and experimental validation.

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